molecular formula C28H40O14 B12289636 6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12289636
M. Wt: 600.6 g/mol
InChI Key: VADOMOZSAYAVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound known for its intricate structure and significant biological activity. This compound is a derivative of trichothecene mycotoxins, which are secondary metabolites produced by various species of Fusarium fungi. These mycotoxins are known for their potent toxic effects on eukaryotic cells, making them a subject of extensive research in the fields of toxicology, pharmacology, and biochemistry.

Preparation Methods

The synthesis of 6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and esterification reactions. The industrial production of this compound typically involves the fermentation of Fusarium species under controlled conditions to produce the precursor mycotoxins, which are then chemically modified to yield the desired compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of less toxic derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, altering the compound’s biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions vary based on the specific conditions but generally include modified trichothecene derivatives with altered toxicity profiles .

Scientific Research Applications

6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain. This inhibition leads to the accumulation of incomplete polypeptides, triggering cellular stress responses and apoptosis. The molecular targets include ribosomal RNA and associated proteins, and the pathways involved are primarily related to the cellular stress response and apoptosis .

Comparison with Similar Compounds

Similar compounds include other trichothecene mycotoxins such as T-2 toxin, deoxynivalenol, and nivalenol. Compared to these compounds, 6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific structural modifications, which confer distinct biological activities and toxicity profiles. These modifications include the presence of an acetyloxymethyl group and a spiro-oxirane ring, which are not found in other trichothecene mycotoxins .

Properties

Molecular Formula

C28H40O14

Molecular Weight

600.6 g/mol

IUPAC Name

6-[2-(acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-20(34)22(26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)21(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)

InChI Key

VADOMOZSAYAVLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)COC(=O)C

Origin of Product

United States

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